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Compound of Interest

Compound Name: D,L-Buthionine Sulfoxide

CAS No.: 98487-33-3

Cat. No.: B131438

Get Quote

D,L-Buthionine sulfoximine (BSO) is a synthetic amino acid derivative that has carved a

significant niche in biomedical research and is under investigation as a potential adjunct in

cancer therapy.[1] At its core, BSO is a powerful and specific inhibitor of the enzyme γ-

glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[2] This

enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH), the most

abundant intracellular non-protein thiol and a critical player in cellular antioxidant defense,

detoxification, and redox signaling.[3][4] By irreversibly inhibiting GCS, BSO effectively

depletes cellular GSH levels, thereby rendering cells more susceptible to oxidative stress.[5][6]

This guide provides a comprehensive technical overview of the synthesis, chemical properties,

mechanism of action, and key applications of D,L-buthionine sulfoximine for researchers,

scientists, and professionals in drug development.

Core Chemical Properties and Stereochemical
Considerations
BSO is typically synthesized and studied as a racemic mixture of diastereomers. The molecule

has two stereocenters: one at the α-carbon of the amino acid backbone and another at the

sulfur atom of the sulfoximine group. This results in four stereoisomers: L-buthionine-(S)-
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sulfoximine, L-buthionine-(R)-sulfoximine, D-buthionine-(S)-sulfoximine, and D-buthionine-(R)-

sulfoximine.

The biological activity of BSO is highly stereospecific. The L-(S)-diastereomer is the most

potent, tight-binding, and mechanism-based inhibitor of γ-glutamylcysteine synthetase.[7] The

L-(R)-diastereomer is a much weaker competitive inhibitor with respect to L-glutamate.[7]

Consequently, when studying the biological effects of BSO, it is crucial to consider the isomeric

composition of the material being used, as preparations of L-buthionine (S,R)-sulfoximine will

contain a mixture of the active and less active diastereomers.[7]

Property Value

IUPAC Name 2-amino-4-(butylsulfonimidoyl)butanoic acid[1]

Synonyms BSO, DL-Buthionine-(S,R)-sulfoximine[8][9]

Molecular Formula C₈H₁₈N₂O₃S[1]

Molar Mass 222.31 g/mol [8]

CAS Number 5072-26-4[1]

Melting Point 215 °C (419 °F; 488 K)[1]

Solubility Water: 50 mg/mL

Synthesis of D,L-Buthionine Sulfoximine: A
Methodological Overview
The synthesis of D,L-buthionine sulfoximine can be achieved from the precursor D,L-

buthionine. A key step in this process is the formation of the sulfoximine group from the

thioether in buthionine. While various methods exist for the synthesis of sulfoximines, a

common approach involves the imidation of the corresponding sulfoxide. The following is a

generalized protocol based on established chemical principles for sulfoximine synthesis.

Generalized Synthesis Protocol
This protocol outlines a potential pathway for the synthesis of D,L-buthionine sulfoximine from

D,L-buthionine.
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Step 1: Oxidation of D,L-Buthionine to the Sulfoxide

Dissolve D,L-buthionine in a suitable solvent such as acetic acid or a mixture of water and an

organic solvent.

Cool the solution in an ice bath.

Add an oxidizing agent, such as hydrogen peroxide, dropwise to the cooled solution. The

stoichiometry is critical to favor the formation of the sulfoxide over the sulfone.

Allow the reaction to proceed at a controlled temperature until the starting material is

consumed, as monitored by a suitable technique like thin-layer chromatography (TLC).

Work up the reaction mixture to isolate the D,L-buthionine sulfoxide. This may involve

neutralization and extraction or crystallization.

Step 2: Imidation of D,L-Buthionine Sulfoxide to D,L-Buthionine Sulfoximine

The prepared D,L-buthionine sulfoxide is then subjected to an imidation reaction. There

are several reagents available for this transformation. A classic method involves the use of

sodium azide in the presence of a strong acid like sulfuric acid.

Dissolve the sulfoxide in a suitable solvent like chloroform or dichloromethane.

Carefully add sodium azide to the solution, followed by the slow addition of concentrated

sulfuric acid at a low temperature. This reaction generates hydrazoic acid in situ, which then

reacts with the sulfoxide.

After the reaction is complete, the mixture is carefully quenched with water and neutralized.

The D,L-buthionine sulfoximine product is then isolated and purified, often through

crystallization or column chromatography.[10]

A method for separating the diastereomers of L-buthionine-(SR)-sulfoximine has been

described, involving preparative crystallization to isolate L-buthionine-(R)-sulfoximine and

crystallization as a trifluoroacetate salt to obtain L-buthionine-(S)-sulfoximine.[7]
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D,L-Buthionine Sulfoximine Synthesis Workflow

Start: D,L-Buthionine

Step 1: Oxidation
(e.g., H₂O₂)

Intermediate:
D,L-Buthionine Sulfoxide

Step 2: Imidation
(e.g., NaN₃, H₂SO₄)

Final Product:
D,L-Buthionine Sulfoximine

Purification
(Crystallization/Chromatography)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of D,L-buthionine sulfoximine.

Mechanism of Action: The Inhibition of Glutathione
Synthesis
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The primary mechanism of action of buthionine sulfoximine is the irreversible inhibition of γ-

glutamylcysteine synthetase (GCS).[2][5] GCS is a crucial enzyme in the de novo synthesis of

glutathione, catalyzing the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-

glutamylcysteine.[1] This dipeptide is then combined with glycine in a reaction catalyzed by

glutathione synthetase to form glutathione (GSH).

BSO acts as a transition-state analog inhibitor. The enzyme GCS phosphorylates BSO in the

presence of MgATP, forming buthionine sulfoximine phosphate.[2] This phosphorylated

intermediate binds tightly to the active site of the enzyme, leading to its irreversible inactivation.

[2]

The consequences of GCS inhibition are profound:

Glutathione Depletion: The most immediate effect is a significant decrease in the intracellular

pool of GSH.[4][5] The extent of depletion is dependent on the dose and duration of BSO

exposure.[11]

Increased Oxidative Stress: With reduced levels of GSH, a primary cellular antioxidant, cells

become more vulnerable to damage from reactive oxygen species (ROS).[12][13] This can

lead to lipid peroxidation, DNA damage, and protein oxidation.[6][14]

Sensitization to Cytotoxic Agents: Many cancer cells have elevated levels of GSH, which

contributes to their resistance to chemotherapy and radiation therapy.[15][16] By depleting

GSH, BSO can sensitize these resistant tumor cells to the cytotoxic effects of various

anticancer agents, including alkylating agents like melphalan and platinum-based drugs like

cisplatin.[11][17]
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Mechanism of Action of Buthionine Sulfoximine
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Caption: The inhibitory effect of BSO on the glutathione synthesis pathway.

Applications in Research and Drug Development
The ability of BSO to specifically deplete cellular glutathione has made it an invaluable tool in

various areas of biomedical research and a candidate for clinical development.

Cancer Therapy
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A significant body of research has focused on the use of BSO as a chemosensitizing and

radiosensitizing agent in cancer treatment.[17][18]

Reversal of Drug Resistance: Elevated GSH levels are a known mechanism of resistance to

several classes of chemotherapeutic drugs, particularly alkylating agents and platinum

compounds.[15][19] BSO has been shown to restore the sensitivity of resistant tumors to

drugs like melphalan and cisplatin in preclinical models.[11][15] Phase I clinical trials have

been conducted combining BSO with melphalan in patients with cancer.[15][17]

Enhancement of Radiotherapy: GSH plays a role in protecting cells from the damaging

effects of ionizing radiation. BSO-mediated GSH depletion can enhance the efficacy of

radiotherapy, particularly in hypoxic tumor cells.[11][20]

Induction of Cell Death: In some cancer cell lines, particularly those with high intrinsic levels

of oxidative stress, BSO alone can be cytotoxic by inducing apoptosis or another form of

programmed cell death called ferroptosis.[5][21][22] For example, BSO has shown selective

activity against malignant melanoma, which may be due to the high levels of reactive

intermediates produced during melanin synthesis.[23]

Oxidative Stress Research
BSO is widely used as a research tool to induce a state of oxidative stress in vitro and in vivo.

[12][24] This allows researchers to investigate the role of GSH and oxidative stress in a

multitude of physiological and pathological processes, including:

Neurodegenerative diseases

Cardiovascular diseases[25]

Diabetes-related complications[13]

The fundamental mechanisms of cell signaling and gene expression in response to redox

imbalance.

Analytical Methodologies
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The quantification of BSO in biological matrices such as plasma is crucial for pharmacokinetic

studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

One method involves pre-column derivatization with o-phthalaldehyde followed by fluorometric

detection, which allows for the separation and quantification of the R- and S-diastereomers of

L-BSO in plasma.[26] More recently, methods have been developed for the detection and

quantification of L-BSO in nanoformulations using derivatization to enable visible light

detection.[27]

Conclusion and Future Perspectives
D,L-Buthionine sulfoximine is a well-characterized and potent inhibitor of glutathione synthesis

with significant applications in both basic research and clinical investigation. Its ability to

specifically deplete cellular GSH provides a powerful tool for studying the roles of oxidative

stress in health and disease. In the context of oncology, BSO continues to be an important

agent for strategies aimed at overcoming drug resistance and enhancing the efficacy of

conventional cancer therapies. Future research will likely focus on optimizing combination

therapies involving BSO, exploring its potential in targeting specific cancer subtypes with

inherent vulnerabilities to oxidative stress, and developing novel drug delivery systems to

improve its therapeutic index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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